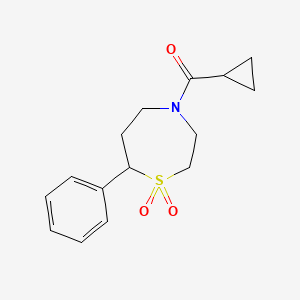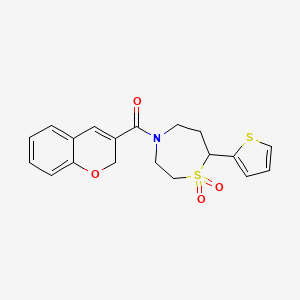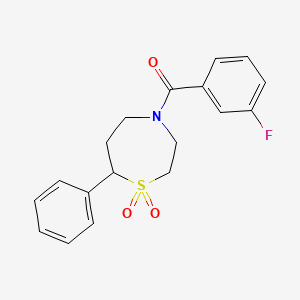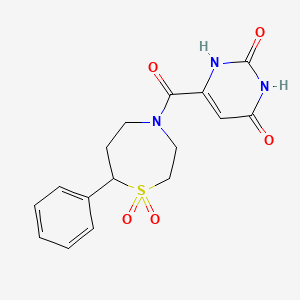
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CPD) is a cyclic ketone with a five-membered ring structure that is commonly used in organic synthesis. CPD is a versatile and important building block for synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and materials. CPD has been used in the synthesis of a variety of compounds with potential therapeutic properties.
Mecanismo De Acción
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and its mechanism of action is dependent on the specific compound that is synthesized. Generally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is used as a starting material for the synthesis of compounds with therapeutic properties. The mechanism of action of these compounds can vary, depending on the type of compound that is synthesized. For example, anti-inflammatory agents act by blocking the production of pro-inflammatory molecules, while anti-cancer agents act by targeting specific cancer cells and disrupting their growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione depend on the specific compound that is synthesized. Generally, compounds synthesized from 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione have therapeutic properties, such as anti-inflammatory, anti-cancer, or antibiotic activity. These compounds can act by blocking the production of pro-inflammatory molecules, targeting specific cancer cells, or disrupting the growth and division of bacteria. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its versatility, availability, and affordability. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and it is widely available and affordable. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is relatively easy to work with and can be used in a variety of lab experiments.
The limitations of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its instability and potential toxicity. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a volatile compound, and it is prone to hydrolysis and oxidation. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be toxic if inhaled, ingested, or absorbed through the skin.
Direcciones Futuras
The potential future directions for 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione include its use in the synthesis of compounds with therapeutic properties, such as anti-inflammatory agents, anti-cancer agents, and antibiotics. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new synthetic methods, such as the cycloaddition of a 1,3-diketone with a nitrile, and to develop new materials, such as catalysts and polymers. Finally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new methods for the detection and quantification of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione in biological samples.
Métodos De Síntesis
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized using several methods including the cyclopropanation of a 1,3-diketone and the cycloaddition of a 1,3-diketone with a nitrile. The most common method for synthesizing 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is the cyclopropanation of a 1,3-diketone. This is a two-step process involving the reaction of a 1,3-diketone with a cyclopropyl bromide in the presence of a base, followed by the addition of a phenyl group.
Aplicaciones Científicas De Investigación
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds with potential therapeutic properties, including anti-inflammatory agents, anti-cancer agents, and antibiotics. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has also been used in the synthesis of drugs for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.
Propiedades
IUPAC Name |
cyclopropyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15(13-6-7-13)16-9-8-14(20(18,19)11-10-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAXGWDWXWKUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6424649.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)
![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)
![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)



![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)